3-Amino-N-(naphthalen-1-yl)propanamide
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Overview
Description
3-Amino-N-(naphthalen-1-yl)propanamide: is an organic compound with the molecular formula C13H14N2O. It is characterized by the presence of an amino group attached to a propanamide chain, which is further connected to a naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N-(naphthalen-1-yl)propanamide typically involves the reaction of naphthalene derivatives with appropriate amines under controlled conditions. One common method includes the use of naphthalene-1-carboxylic acid, which is first converted to its corresponding acid chloride. This intermediate is then reacted with 3-aminopropanamide in the presence of a base such as triethylamine to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-N-(naphthalen-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the naphthalene ring yields nitro derivatives, while reduction of the amino group results in primary amines .
Scientific Research Applications
Chemistry: In chemistry, 3-Amino-N-(naphthalen-1-yl)propanamide is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate protein-ligand interactions and enzyme mechanisms .
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development .
Industry: Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its structural properties make it suitable for various applications in the manufacturing sector .
Mechanism of Action
The mechanism of action of 3-Amino-N-(naphthalen-1-yl)propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the naphthalene ring can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
- 3-Amino-3-naphthalen-1-yl-propionic acid
- 3-Amino-N-(naphthalen-1-yl)propanamide hydrochloride
Comparison: Compared to similar compounds, this compound is unique due to its specific structural arrangement. The presence of both an amino group and a naphthalene ring provides distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
3-amino-N-naphthalen-1-ylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-9-8-13(16)15-12-7-3-5-10-4-1-2-6-11(10)12/h1-7H,8-9,14H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLPAGWTWDGIIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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